molecular formula C24H32N2O4 B611176 trans-AUCB

trans-AUCB

Cat. No.: B611176
M. Wt: 412.5 g/mol
InChI Key: KNBWKJBQDAQARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has shown significant potential in various scientific research fields due to its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that play crucial roles in cardiovascular health, inflammation, and other physiological processes .

Biochemical Analysis

Biochemical Properties

trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-AUCB involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

trans-AUCB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

trans-AUCB has a wide range of scientific research applications, including:

Comparison with Similar Compounds

trans-AUCB is compared with other soluble epoxide hydrolase inhibitors, such as:

This compound stands out due to its high selectivity and potency as an sEH inhibitor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWKJBQDAQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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